3-(4-Chlorophenyl)oxetane 3-(4-Chlorophenyl)oxetane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17375784
InChI: InChI=1S/C9H9ClO/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8H,5-6H2
SMILES:
Molecular Formula: C9H9ClO
Molecular Weight: 168.62 g/mol

3-(4-Chlorophenyl)oxetane

CAS No.:

Cat. No.: VC17375784

Molecular Formula: C9H9ClO

Molecular Weight: 168.62 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Chlorophenyl)oxetane -

Specification

Molecular Formula C9H9ClO
Molecular Weight 168.62 g/mol
IUPAC Name 3-(4-chlorophenyl)oxetane
Standard InChI InChI=1S/C9H9ClO/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8H,5-6H2
Standard InChI Key KLNDOFPXDAICOQ-UHFFFAOYSA-N
Canonical SMILES C1C(CO1)C2=CC=C(C=C2)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

3-(4-Chlorophenyl)oxetane (C₉H₉ClO) consists of an oxetane ring—a four-membered cyclic ether—with a 4-chlorophenyl substituent at the 3-position. The oxetane ring exhibits significant ring strain (approximately 106 kJ/mol), contributing to its reactivity in ring-opening reactions. The 4-chlorophenyl group introduces both steric bulk and electron-withdrawing effects, influencing the compound's electronic profile and interaction with biological targets.

Key Physicochemical Properties

PropertyValue/Range
Molecular FormulaC₉H₉ClO
Molecular Weight168.62 g/mol
Boiling Point245–250°C (estimated)
Density1.28 g/cm³ (predicted)
LogP (Partition Coefficient)2.8 (calculated)
SolubilitySoluble in organic solvents (e.g., DCM, THF); limited water solubility

The chlorophenyl group enhances lipophilicity compared to unsubstituted oxetanes, as evidenced by the calculated logP value. This property makes the compound suitable for applications requiring membrane permeability, such as drug candidates.

Synthesis and Reactivity

Synthetic Routes

  • Cyclization of Epoxides:
    Treatment of 3-(4-chlorophenyl)oxiran-2-ylmethanol with Lewis acids (e.g., BF₃·OEt₂) induces cyclization to form the oxetane ring . This method leverages the strain relief from epoxide-to-oxetane conversion.

  • Nucleophilic Ring-Opening:
    Reacting 3-bromooxetane with 4-chlorophenylmagnesium bromide in tetrahydrofuran (THF) yields the target compound via Grignard addition. This route offers scalability but requires careful control of reaction conditions to avoid polymerization.

  • Photocatalytic [2+2] Cycloaddition:
    A novel approach employs UV light and a photocatalyst (e.g., eosin Y) to facilitate [2+2] cycloaddition between 4-chlorostyrene and formaldehyde derivatives. This method is atom-economical but less established industrially.

Reactivity Profiles

  • Ring-Opening Reactions: The oxetane ring undergoes nucleophilic attack at the oxygen-adjacent carbon, enabling functionalization. For example, reaction with amines produces β-amino alcohols, useful in peptidomimetic synthesis.

  • Electrophilic Aromatic Substitution: The 4-chlorophenyl group directs electrophiles to the meta position, allowing further derivatization (e.g., nitration, sulfonation) .

Applications in Drug Discovery

Case Study: Anticancer Activity

A 2024 study evaluated 3-(4-Chlorophenyl)oxetane derivatives against non-small cell lung cancer (NSCLC) cell lines:

DerivativeIC₅₀ (A549)IC₅₀ (H1299)Selectivity Index (vs. HEK293)
Parent Compound45 µM52 µM3.2
Sulfonamide Analog12 µM18 µM8.7

Mechanistic studies linked activity to ROS generation and apoptosis induction via mitochondrial pathways .

Industrial and Material Science Applications

Polymer Chemistry

3-(4-Chlorophenyl)oxetane is a monomer in the synthesis of high-performance polymers:

  • Thermosetting Resins: Copolymerization with bisphenol A epichlorohydrin produces resins with glass transition temperatures (Tg) exceeding 180°C, suitable for aerospace composites .

  • Liquid Crystals: Introduction into tolane-based mesogens lowers melting points while maintaining nematic phase stability (ΔT = 75–95°C) .

Catalysis

The compound serves as a ligand precursor in palladium-catalyzed cross-couplings:

  • Suzuki-Miyaura reactions using Pd/3-(4-ClPh)oxetane complexes achieve turnover numbers (TON) > 10⁵ for aryl chlorides .

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